Mebroqualone

Description

Structure

3D Structure

Properties

IUPAC Name |

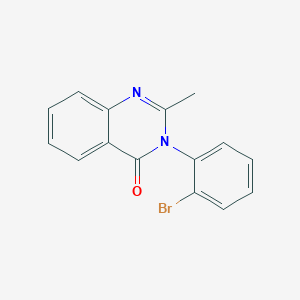

3-(2-bromophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSAPJNASSKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327105 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4260-20-2 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebroqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mebroqualone discovery and history

An In-depth Technical Guide to the Discovery and History of Mebroqualone

Introduction

This compound is a synthetic compound belonging to the quinazolinone class of central nervous system depressants. Structurally analogous to the more widely known methaqualone and mecloqualone, it exhibits sedative and hypnotic properties. This document provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. Despite its early synthesis, this compound was never commercialized for medical use and has remained a relatively understudied analogue within its chemical class, re-emerging primarily as a designer drug in recent years.[1]

Discovery and History

The development of this compound is rooted in the broader exploration of quinazolinone derivatives that began in the mid-20th century. Following the synthesis of methaqualone in 1951 and the subsequent discovery of its potent sedative-hypnotic effects, pharmaceutical research in the 1960s saw a surge in the creation of numerous analogues.[1] The primary goal was to identify compounds with improved therapeutic profiles.

This compound was first synthesized during this period of intense investigation.[1][2] It is a direct analogue of mecloqualone, differing only by the substitution of a bromine atom for the chlorine atom on the 3-phenyl ring.[2][3] Despite its synthesis, this compound, like many other analogues, was never introduced for medical use due to various concerns, including adverse effects.[1] For decades, it remained an obscure compound with a significant lack of published scientific literature on its detailed pharmacological and toxicological properties.[1]

The compound gained notoriety in the late 1990s when it appeared on the illicit drug market in Germany as a designer drug.[2][3] This led to its legal control, and it was made illegal in Germany in 1998.[2][3] In recent years, interest in this compound has been renewed within the context of forensic toxicology and synthetic organic chemistry.[3][4]

Chemical Synthesis

The synthesis of this compound is centered on the construction of the fundamental quinazolinone scaffold through established cyclization and condensation reactions.[1] The general approach allows for considerable flexibility, enabling the creation of a wide array of analogues by varying the substituents on the chemical precursors.

Precursors

The key precursors for the synthesis of this compound are:

-

An Anthranilic Acid Derivative : Specifically, a 2-aminobenzoic acid derivative that contains a precursor for the 2-position methyl group.[1]

-

A 2-Bromoaniline (B46623) Derivative : This precursor introduces the N-aryl group at the 3-position.[1]

Synthetic Methodologies

Several synthetic routes have been described for quinazolinones, including this compound.

2.2.1 Condensation and Cyclization A prevalent method involves the reaction of an N-acylanthranilic acid derivative with a 2-bromoaniline derivative.[1] The cyclization to form the quinazolinone core is typically facilitated by a dehydrating agent, such as phosphorus pentachloride (PCl₃).[1]

2.2.2 Other Synthetic Approaches More advanced methods have been explored for the synthesis of this compound and its derivatives, including:

-

Reductive Asymmetric Desymmetrization : This enantioselective method utilizes chiral catalysts to produce specific stereoisomers.[3]

-

Diastereoselective α-Alkylation : This process involves metallo enamines derived from quinazolinones to achieve diastereoselectivity.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are scarce in the published literature. However, based on general descriptions for quinazolinone synthesis and analysis, the following methodologies can be outlined.

General Protocol for this compound Synthesis via Cyclization

This protocol is a generalized procedure based on common quinazolinone synthesis methods.[1]

-

Reaction Setup : An N-acylanthranilic acid derivative and a 2,6-dibromoaniline (B42060) derivative are combined in a suitable reaction vessel.

-

Solvent and Catalyst Addition : A solvent, such as toluene, is added to the mixture. A dehydrating agent, like phosphorus pentachloride (PCl₃), is introduced to facilitate the ring closure.

-

Reflux : The reaction mixture is heated to an elevated temperature, typically around 120°C, and maintained under reflux conditions for several hours to ensure the completion of the cyclization.

-

Work-up and Purification : Following the reaction, the mixture is cooled, and the product is isolated and purified using standard laboratory techniques, such as extraction, crystallization, and chromatography.

Protocol for Quantitative Analysis in Biological Samples

This protocol is based on methods used in forensic toxicology for the analysis of this compound in postmortem blood.[4][5]

-

Sample Preparation : A known volume of the biological matrix (e.g., blood) is collected.

-

Extraction : A simple liquid-liquid extraction procedure is performed to isolate the analyte from the matrix. This typically involves adding an organic solvent to the sample, mixing thoroughly, and separating the organic layer containing the drug.

-

Analysis : The extracted sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The instrument is calibrated with standards of known this compound concentrations to allow for quantification.

-

Data Interpretation : The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to the calibration curve.

Mechanism of Action

This compound exerts its sedative-hypnotic effects by modulating the central nervous system's primary inhibitory neurotransmitter system.

GABAergic System Modulation

The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] It functions as a positive allosteric modulator , meaning it binds to a site on the receptor that is distinct from the GABA binding site.[1] This binding enhances the effect of GABA when it binds to its own site.[1]

Cellular Effects

The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows chloride ions (Cl⁻) to flow into the neuron.[1] By potentiating the action of GABA, this compound increases the influx of chloride ions.[1] This leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus reducing overall neuronal excitability.[1] This widespread depression of the central nervous system results in the observed sedative and hypnotic effects.[1]

Receptor Subtype Specificity

Research suggests that this compound acts as an agonist, particularly at the β (beta) subtype of the GABA-A receptor.[2][3] This specificity may contribute to its distinct pharmacological profile compared to other GABAergic agents like benzodiazepines and barbiturates, which target different subunits of the GABA-A receptor complex.[6]

Quantitative Data

Quantitative data for this compound is limited. The following tables summarize the available information from forensic reports, user experiences, and chemical synthesis studies.

Table 1: Postmortem Blood Concentrations

This data is derived from forensic case reports and illustrates concentrations found in fatalities, although not necessarily the cause of death.

| Case Type | This compound Concentration (ng/mL) | Reference(s) |

| Accidental Death (House Fire) | 10,228 | [4][5][7] |

| Suicide (Train Impact) | 115 | [4][5][7] |

Table 2: User-Reported Dosages (Inhalation)

This data is anecdotal and sourced from online forums discussing the recreational use of this compound via smoking/vaporization. It should be interpreted with caution.

| Dosage Tier | Reported Range | Associated Effects | Reference(s) |

| Low | 15 mg - <30 mg | Mild calming effects | [8][9] |

| Medium | 30 mg - 80 mg | Euphoric rush, sedation, discoordination | [8][9] |

| High | >80 mg | Stronger sedation and dissociation | [8] |

Table 3: Synthesis and Analytical Data

This table presents quantitative results from a specific chemical reaction and an analytical method validation.

| Parameter | Value | Context | Reference(s) |

| Synthesis Yield | 70% - 88% | Diastereoselective α-alkylation of an optically pure this compound derivative | [1] |

| Enantiomeric Excess (ee) | 99% | Diastereoselective α-alkylation of an optically pure this compound derivative | [1] |

| Lower Limit of Quantitation | 1 pg/mg | Quantitative analysis in hair samples via GC-MS/MS | [7][8] |

| Analytical Recovery | 100.4% - 108.5% | Quantitative analysis in hair samples via GC-MS/MS | [7][8] |

Conclusion

This compound is a quinazolinone derivative with a history tied to the mid-century search for novel sedative-hypnotics. Although it was never adopted for legitimate medical use, its potent GABAergic activity has led to its emergence as a designer drug. Its synthesis follows established chemical principles for the quinazolinone class, and its mechanism of action is centered on the positive allosteric modulation of GABA-A receptors, particularly the β-subtype. A significant gap remains in the scientific literature regarding its detailed pharmacology, toxicology, and quantitative receptor binding affinities. The existing data, largely from forensic case studies and anecdotal reports, underscores the need for further controlled scientific investigation to fully characterize this compound.

References

- 1. This compound | 4260-20-2 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 4260-20-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

Mebroqualone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebroqualone, with the IUPAC name 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one, is a quinazolinone derivative that exhibits sedative-hypnotic and anticonvulsant properties.[1] As an analog of the well-known sedative methaqualone, this compound's pharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental methodologies related to this compound, aimed at supporting research and development in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the 2,3-disubstituted quinazolin-4(3H)-one class of compounds. Its chemical structure is characterized by a quinazolinone core, with a methyl group at the 2-position and a 2-bromophenyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one | [1] |

| CAS Number | 4260-20-2 | [1] |

| Molecular Formula | C₁₅H₁₁BrN₂O | [1] |

| Molecular Weight | 315.16 g/mol | [1] |

| Appearance | White solid | [4] |

| Melting Point | 170–173°C (for the 4-bromo isomer) | [4] |

| Solubility | Soluble in organic solvents like DMSO and ethanol | [4] |

| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | [1] |

| InChI | InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | [1] |

Table 2: Spectroscopic Data for 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (a positional isomer of this compound)

| Data Type | Solvent | Chemical Shifts (δ, ppm) | Source |

| ¹H-NMR | DMSO-d₆ | 2.14 (s, 3H, CH₃), 7.51–7.54 (m, 3H, arom.), 7.63–7.68 (m, 3H, arom.), 7.85 (m, 1H, arom.), 8.08 (dd, J = 7.91, 1.5 Hz, 1H, arom.) | [4] |

| ¹³C-NMR | DMSO-d₆ | 24.5, 120.9, 126.8, 126.9, 127.1, 130.1, 130.9, 134.1, 135.1, 137.2, 147.8, 154.6, 161.9 | [4] |

| Mass Spec. | m/z: 314.80 (M⁻) | [4] |

Note: The provided spectroscopic data is for the 4-bromo isomer, as specific data for the 2-bromo isomer (this compound) was not available in the searched literature. This data can serve as a close approximation for analytical purposes.

Pharmacological Properties

This compound is a central nervous system depressant with sedative and hypnotic effects.[2] Its primary mechanism of action is the positive allosteric modulation of the GABAA receptor.[2][3]

Mechanism of Action

Similar to other quinazolinone derivatives like methaqualone, this compound enhances the effect of GABA at the GABAA receptor. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.[5] Studies on methaqualone suggest that it binds to a unique site on the GABAA receptor, distinct from the benzodiazepine (B76468) and barbiturate (B1230296) binding sites, likely within the transmembrane domain at the β(+)/α(-) subunit interface.[3][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process adapted from the synthesis of analogous 2-methyl-3-substituted-quinazolin-4(3H)-ones.[4][7]

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one [4][7]

-

Anthranilic acid is reacted with an excess of acetic anhydride.

-

The mixture is heated under reflux for a specified period.

-

The reaction mixture is then cooled, and the precipitated product, 2-methyl-4H-3,1-benzoxazin-4-one, is collected by filtration and can be recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one (this compound) [4]

-

The synthesized 2-methyl-4H-3,1-benzoxazin-4-one is reacted with 2-bromoaniline.

-

A deep eutectic solvent, such as a mixture of choline chloride and urea, can be used as a green solvent and catalyst.

-

The reaction mixture is heated (e.g., at 80°C) until the reaction is complete (monitored by TLC).

-

The product, this compound, is then isolated and purified, for example, by pouring the reaction mixture into water and collecting the precipitate, followed by recrystallization.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method for the identification and quantification of this compound in biological or other matrices can be adapted from established protocols for methaqualone and its analogs.

Sample Preparation (General)

-

For solid samples (e.g., tablets), pulverize and dissolve in a suitable organic solvent (e.g., methanol (B129727) or chloroform).

-

For biological samples (e.g., blood, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix. An alkaline extraction with a non-polar organic solvent is typically effective for quinazolinones.

GC-MS Parameters (Example)

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is suitable.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components. An example program could be: initial temperature of 100°C, ramped to 280°C at a rate of 10-20°C/min, and held for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

In Vivo Assessment of Sedative-Hypnotic Activity

While specific in vivo studies on this compound are limited, its sedative and hypnotic effects can be evaluated using standard rodent models, drawing parallels from studies on other sedative-hypnotics.[8][9][10]

Experimental Models:

-

Locomotor Activity Test (Open Field Test): A decrease in the exploratory behavior and movement of the animal in an open field arena after administration of this compound would indicate a sedative effect.[9]

-

Pentobarbital-Induced Sleep Test: Potentiation of the hypnotic effect of a sub-hypnotic dose of pentobarbital (B6593769) (e.g., reduction in sleep latency and increase in sleep duration) by this compound would demonstrate its hypnotic properties.[10]

-

Rota-rod Test: Impaired motor coordination, indicated by a decreased ability of the animal to remain on a rotating rod, can be a measure of the central nervous system depressant effects of this compound.[9]

General Protocol:

-

Animals (e.g., mice or rats) are randomly assigned to control and treatment groups.

-

The control group receives the vehicle, while the treatment groups receive varying doses of this compound.

-

After a specified pre-treatment time, the animals are subjected to one of the behavioral tests mentioned above.

-

The relevant parameters (e.g., distance traveled, time spent on the rota-rod, sleep duration) are recorded and statistically analyzed to determine the dose-dependent effects of this compound.

Conclusion

This compound is a pharmacologically active quinazolinone derivative with a clear mechanism of action centered on the positive allosteric modulation of the GABAA receptor. While specific quantitative pharmacological and detailed in vivo data for this compound are not extensively available in the public domain, this technical guide provides a solid foundation for its synthesis, analysis, and further investigation by leveraging data from its close structural analogs. The provided experimental protocols and diagrams offer a starting point for researchers and drug development professionals to explore the therapeutic potential and pharmacological profile of this compound. Further research is warranted to fully characterize its binding affinity, efficacy at different GABAA receptor subtypes, and in vivo dose-response relationships.

References

- 1. 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | C15H11BrN2O | CID 364842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Mebroqualone: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth guide to the chemical and pharmacological properties of Mebroqualone.

Core Chemical and Physical Data

This compound is a quinazolinone-class GABAergic compound, analogous to mecloqualone, with significant sedative and hypnotic properties.[1] Its core characteristics are summarized below.

| Property | Value | Citations |

| CAS Number | 4260-20-2 | [2][3] |

| IUPAC Name | 3-(2-bromophenyl)-2-methylquinazolin-4-one | [1][2] |

| Molecular Formula | C15H11BrN2O | [2][3] |

| Molecular Weight | 315.16 g/mol | [2] |

| Appearance | Off-White Crystals | [4] |

| Purity | ≥98% | [3] |

| Solubility | Chloroform, Dichloromethane, DMSO, Methanol, ethanol | [4][5] |

Mechanism of Action

This compound functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting agonist activity specifically at the β subtype.[1][6] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of this compound to the GABAA receptor potentiates GABAergic activity, leading to an increased influx of chloride ions into the neuron. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which manifests as sedative and hypnotic effects.[6]

Toxicological Profile

There is limited published information regarding the toxicity of this compound.[7][8][9] However, two fatalities have been reported in the scientific literature with postmortem blood concentrations of 115 ng/mL and 10,228 ng/mL.[8][9] As an analogue of methaqualone, it is presumed to have a potential for abuse and overdose.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the quinazolinone core of this compound involves the cyclization of an N-acylanthranilic acid derivative with a 2-bromoaniline (B46623) derivative.[6]

-

Precursors:

-

An anthranilic acid derivative (forms the benzene (B151609) ring of the quinazolinone core). For this compound, a 2-aminobenzoic acid derivative with a methyl group precursor at the 2-position is required.[6]

-

2-bromoaniline (introduces the N-aryl group).[6]

-

-

Reaction: The reaction is typically facilitated by a dehydrating agent, such as phosphorus pentachloride (PCl₃), and conducted under reflux conditions in a solvent like toluene.[6]

Quantification in Biological Samples

An analytical method for the determination of this compound in postmortem blood has been established using gas chromatography-mass spectrometry (GC-MS).[7][9]

-

Extraction: A simple liquid-liquid extraction procedure is utilized to isolate this compound from the biological matrix.[7][9]

-

Analysis: The extracted compound is then analyzed via GC-MS.[7][9]

An ultra-high-performance liquid chromatography method coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) has also been developed for the simultaneous determination of this compound and other methaqualone-related compounds.[11] The linear concentration range for this compound using this method is 0.2–50 ng/mL.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its analysis.

Caption: Mechanism of this compound at the GABAA receptor.

Caption: General workflow for this compound analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 4260-20-2 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound 10.0g | #050d – SYNTHARISE CHEMICAL INC. [syntharise.com]

- 5. This compound | 4260-20-2 - Coompo [coompo.com]

- 6. This compound | 4260-20-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mecloqualone - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

Mebroqualone's Interaction with GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebroqualone, a quinazolinone derivative and an analog of methaqualone, is recognized as a sedative-hypnotic agent that exerts its primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABAa) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the GABAa receptor. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document leverages the extensive research conducted on its close structural analog, methaqualone, as a proxy to elucidate its functional properties and binding characteristics. It is important to note that while the fundamental mechanism is anticipated to be analogous, the precise quantitative parameters may differ. This guide details the current understanding of its allosteric modulatory action, summarizes key quantitative findings in a structured format, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a compound belonging to the quinazolinone class, which is known for its sedative, hypnotic, and anxiolytic properties.[1] Like other drugs in this class, its mechanism of action is centered on the enhancement of GABAergic neurotransmission, the primary inhibitory signaling pathway in the central nervous system. The GABAa receptor, a ligand-gated ion channel, is the principal target for this compound's activity.[2] This guide will delve into the specific molecular interactions and functional consequences of this compound's engagement with the GABAa receptor, drawing heavily on the well-documented pharmacology of methaqualone.

Mechanism of Action at the GABAa Receptor

This compound acts as a positive allosteric modulator (PAM) of the GABAa receptor.[3][4] This means that it does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. The binding of a PAM like this compound to an allosteric site on the receptor complex induces a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-mediated channel opening. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Crucially, studies on methaqualone have demonstrated that its binding site is distinct from those of other well-known GABAa receptor modulators such as benzodiazepines, barbiturates, and neurosteroids.[3][4] Instead, this compound is proposed to bind to a unique site located at the transmembrane β(+)/α(-) subunit interface.[3] Recent cryo-electron microscopy (cryo-EM) studies on methaqualone have further elucidated this binding pocket, revealing that it is situated within the transmembrane domain, overlapping with the binding site for the general anesthetic etomidate.[5][6][7]

The binding of quinazolinones like this compound to this site is believed to stabilize the open state of the GABAa receptor channel, thereby potentiating the inhibitory effect of GABA.[5][6]

Quantitative Data (Derived from Methaqualone Studies)

Table 1: Functional Properties of Methaqualone at Various Human GABAa Receptor Subtypes

| Receptor Subtype | EC50 (μM) of GABA | Methaqualone Function | Methaqualone Potency (EC50/IC50, μM) | Methaqualone Efficacy (% of GABAmax) |

| α1β2γ2S | 2.5 | Positive Allosteric Modulator | 3.8 | 650 |

| α2β2γ2S | 1.8 | Positive Allosteric Modulator | 4.5 | 720 |

| α3β2γ2S | 10 | Positive Allosteric Modulator | 5.2 | 680 |

| α5β2γ2S | 4.2 | Positive Allosteric Modulator | 4.1 | 750 |

| α4β1δ | - | Inactive | - | - |

| α4β2δ | 0.1 | Positive Allosteric Modulator | 11 | 450 |

| α4β3δ | 0.03 | Superagonist | 2.5 | >100 |

| α6β1δ | 0.08 | Negative Allosteric Modulator | 21 | -30 |

| α6β2δ | 0.05 | Positive Allosteric Modulator | 8.5 | 550 |

| α6β3δ | 0.03 | Positive Allosteric Modulator | 15 | 320 |

Data extracted from Hammer et al. (2015).[4] It is important to reiterate that this data is for methaqualone and serves as an estimate for this compound's activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of quinazolinones with GABAa receptors.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to study the functional effects of a compound on ion channels expressed in Xenopus oocytes.

-

Protocol:

-

Oocyte Preparation: Harvest and defolliculate mature female Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABAa receptor subunits (e.g., α1, β2, γ2S).

-

Incubation: Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).

-

Co-apply GABA with varying concentrations of this compound to determine its modulatory effect.

-

Record the resulting currents using a voltage-clamp amplifier.

-

-

Data Analysis: Analyze the current responses to determine EC50/IC50 values and the percentage of modulation.

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor site.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in GABAa receptors (e.g., rat brain cortex or cells recombinantly expressing specific GABAa receptor subtypes). This involves homogenization and centrifugation steps to isolate the membrane fraction.[8][9][10]

-

Incubation: Incubate the prepared membranes with a radiolabeled ligand that binds to a specific site on the GABAa receptor (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site, or a specific radioligand for the proposed this compound binding site if available).

-

Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture to compete with the radioligand for binding.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway of this compound at the GABAa Receptor

Caption: this compound's positive allosteric modulation of the GABAa receptor.

Experimental Workflow for TEVC Electrophysiology

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) electrophysiology.

Logical Relationship of this compound's Mechanism

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound functions as a positive allosteric modulator of the GABAa receptor, acting at a distinct binding site within the transmembrane β(+)/α(-) subunit interface. This mechanism enhances GABAergic inhibition, leading to its characteristic sedative and hypnotic effects. While specific quantitative data for this compound remains limited, the extensive research on its analog, methaqualone, provides a robust framework for understanding its pharmacological properties. Further research is warranted to precisely quantify the binding affinity and functional modulation of this compound at various GABAa receptor subtypes to fully delineate its therapeutic and toxicological profile. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive foundation for future investigations into this and other quinazolinone-based GABAa receptor modulators.

References

- 1. Hypnotic - Wikipedia [en.wikipedia.org]

- 2. DARK Classics in Chemical Neuroscience: Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

Mebroqualone as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on available scientific literature. Mebroqualone is a controlled substance in many jurisdictions and should only be handled by licensed professionals for research purposes. The quantitative pharmacological data for this compound is not extensively available in peer-reviewed literature; therefore, data for its close analog, Methaqualone, is presented for comparative and illustrative purposes.

Introduction

This compound (3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one) is a quinazolinone-class central nervous system depressant. Structurally, it is an analog of mecloqualone and methaqualone.[1][2] Its primary pharmacological activity is attributed to its role as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4] By enhancing the effect of GABA, this compound produces sedative and hypnotic effects.[5] This guide details the mechanism of action, available pharmacological data (with methaqualone as a reference), and relevant experimental protocols for the study of this compound and similar compounds.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[6] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[7]

Positive allosteric modulators like this compound do not bind to the primary GABA binding site (the orthosteric site) but to a distinct allosteric site on the receptor complex.[4][8] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding.[3] This potentiation of GABAergic signaling is the basis for the sedative and anxiolytic properties of this compound.[8] While the precise binding site for quinazolinones on the GABA-A receptor has not been fully elucidated, it is believed to be distinct from the benzodiazepine (B76468), barbiturate, and neurosteroid binding sites.[9][10]

Quantitative Pharmacology

Pharmacological Data for Methaqualone (Reference)

The following tables summarize the functional properties of Methaqualone at different human GABA-A receptor subtypes, as determined by two-electrode voltage clamp electrophysiology in Xenopus oocytes.[11]

Table 1: Methaqualone as a Positive Allosteric Modulator at Various GABA-A Receptor Subtypes [11]

| GABA-A Receptor Subtype | EC50 (µM) | Modulation at 100 µM (%) |

| α1β2γ2S | 24 | 160 ± 14 |

| α2β2γ2S | 19 | 230 ± 19 |

| α3β2γ2S | 18 | 210 ± 21 |

| α5β2γ2S | 21 | 180 ± 15 |

| α1β3γ2S | 12 | 250 ± 25 |

| α2β3γ2S | 10 | 320 ± 30 |

| α3β3γ2S | 9 | 350 ± 35 |

| α5β3γ2S | 11 | 280 ± 28 |

| α4β2δ | 35 | 150 ± 12 |

| α6β2δ | 28 | 140 ± 11 |

| α4β3δ | Superagonist | >400 |

| α6β3δ | 22 | 180 ± 18 |

Data are presented as mean ± S.E.M. Modulation is expressed as the percentage increase in the GABA EC20 response.

Table 2: Methaqualone as a Negative Allosteric Modulator at the α6β1δ GABA-A Receptor Subtype [11]

| GABA-A Receptor Subtype | IC50 (µM) |

| α6β1δ | 38 |

Data are presented as the concentration of Methaqualone that inhibits 50% of the GABA EC60-70 response.

Experimental Protocols

The characterization of a novel GABA-A receptor modulator like this compound typically involves a series of in vitro assays to determine its binding affinity, functional efficacy, and subtype selectivity.

Synthesis of this compound

This compound can be synthesized via a cyclization reaction. A common method involves the reaction of N-acetylanthranilic acid with 2-bromoaniline (B46623) in the presence of a dehydrating agent such as phosphorus trichloride (B1173362) (PCl3) or polyphosphoric acid.[12][13]

Protocol Outline:

-

Reaction Setup: N-acetylanthranilic acid and 2-bromoaniline are combined in a suitable solvent (e.g., toluene).

-

Dehydrating Agent: A dehydrating agent such as phosphorus trichloride is added to the mixture.

-

Reflux: The reaction mixture is heated under reflux to facilitate the cyclization reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.[14] It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Materials:

-

Tissue Preparation: Rat brain cortex, homogenized and centrifuged to prepare a crude membrane fraction.

-

Radioligand: [3H]muscimol (for the GABA orthosteric site) or [3H]flunitrazepam (for the benzodiazepine site).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the effect of a test compound on the activity of specific GABA-A receptor subtypes expressed in Xenopus oocytes.[15][16] It is used to determine the EC50, efficacy, and mode of action (e.g., positive allosteric modulation).

Materials:

-

Xenopus laevis Oocytes: Harvested and prepared for injection.

-

cRNA: In vitro transcribed cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Solutions: ND96 recording solution, GABA solutions, this compound solutions.

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.

Protocol:

-

Oocyte Injection: Oocytes are injected with the cRNA mixture and incubated for 2-5 days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current injection). The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

GABA Application: A baseline current is established by applying a low concentration of GABA (e.g., EC5-EC20).

-

Co-application: The test compound (this compound) is co-applied with GABA at various concentrations.

-

Data Acquisition: The potentiation of the GABA-evoked current by the test compound is recorded.

-

Data Analysis: The percentage potentiation is plotted against the concentration of the test compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Conclusion

This compound acts as a positive allosteric modulator of GABA-A receptors, a mechanism that underlies its sedative-hypnotic effects. While specific quantitative pharmacological data for this compound remain scarce in the scientific literature, the established protocols for radioligand binding and electrophysiological assays provide a clear framework for its comprehensive characterization. The data available for its close analog, Methaqualone, offer valuable insights into the likely pharmacological profile of this compound, suggesting a complex pattern of modulation across different GABA-A receptor subtypes. Further research employing the methodologies outlined in this guide is necessary to fully elucidate the specific binding affinities, functional potencies, and subtype selectivity of this compound.

References

- 1. DARK Classics in Chemical Neuroscience: Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Mebroqualone: A Technical Guide

Abstract

Mebroqualone (MBQ) is a synthetic quinazolinone derivative, structurally analogous to mecloqualone and the more widely known methaqualone.[1][2] First synthesized in the 1960s during a period of extensive research into sedative-hypnotic compounds, this compound was never commercialized for therapeutic use.[2][3] In recent years, it has emerged as a designer drug on the illicit market, prompting renewed interest in its pharmacological and toxicological properties.[1][3] This document provides a comprehensive technical overview of the pharmacological profile of this compound, synthesizing the limited available data and extrapolating from closely related analogues. It is intended for researchers, scientists, and drug development professionals. The primary mechanism of action for this compound is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, specifically at the β-subtype, which leads to its characteristic sedative, hypnotic, and anxiolytic effects.[1][2] Due to its clandestine status, a significant gap in formal scientific literature on its detailed pharmacokinetics and quantitative pharmacodynamics exists.[3][4]

Introduction

This compound, chemically known as 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one, belongs to the quinazolinone class of central nervous system (CNS) depressants.[2][5] It is a direct analogue of mecloqualone, differing only by the substitution of a bromine atom for a chlorine atom at the 2-position of the N-phenyl ring.[1][2] The exploration of quinazolinone derivatives was spurred by the sedative-hypnotic potential discovered in methaqualone in the 1950s.[3] While numerous analogues were synthesized, many, including this compound, were not developed for pharmaceutical use due to concerns about their potential for abuse, dependence, and adverse effects.[1][3] Its recent appearance as a designer drug underscores the need for a detailed understanding of its pharmacological profile for forensic, toxicological, and drug development purposes.[6]

Pharmacodynamics

Primary Mechanism of Action

The primary pharmacological target of this compound is the GABA-A receptor, the principal inhibitory neurotransmitter-gated ion channel in the brain.[3][4] this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][3] It binds to a site on the receptor that is distinct from the orthosteric binding site of GABA itself.[1][7] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[3] The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing widespread CNS depression and the characteristic sedative and hypnotic effects of the drug.[3]

Putative Binding Site

This compound does not interact with the classical benzodiazepine, barbiturate, or neurosteroid binding sites on the GABA-A receptor.[7] Based on cryo-electron microscopy studies of its parent compound, methaqualone, it is proposed that this compound binds within the transmembrane domain at the β(+)/α(-) subunit interface.[3][4][8] This binding site is also targeted by certain general anesthetics like propofol (B549288) and etomidate.[4][8] Binding at this site is believed to destabilize the hydrophobic activation gate in the ion pore, facilitating channel opening and potentiation of the GABAergic response.[4][8]

Subtype Selectivity

This compound is reported to be an agonist with selectivity for the β subtype of the GABA-A receptor.[1][2] This selectivity may contribute to its distinct pharmacological profile compared to other quinazolinone derivatives.[1] Studies on methaqualone have shown highly diverse functionalities across various GABA-A receptor subtypes, ranging from positive allosteric modulation to superagonism and even negative modulation, depending on the specific subunit composition (e.g., α4β3δ vs. α6β1δ).[7][9] It is plausible that this compound exhibits a similarly complex and multifaceted interaction with different GABA-A receptor assemblies, which would underlie its overall clinical and psychoactive effects.

Pharmacokinetics & Analytical Methodologies

ADME Profile

Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans is not available in published literature. Based on its structural similarity to methaqualone, it is expected to be well-absorbed orally and extensively protein-bound in the plasma.[10][11] Metabolism is likely to occur in the liver via hydroxylation and other phase I and phase II reactions, with metabolites excreted primarily in the urine.[11] The onset of effects when smoked is reported to be very rapid, with a short duration of about 30 minutes, while oral administration leads to a much longer duration of approximately 6 hours.[10]

Analytical Methodologies

The identification and quantification of this compound in biological matrices are crucial for forensic and toxicological investigations. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][6] These methods provide the high sensitivity and specificity required for detection in blood, urine, and postmortem samples. Sample preparation typically involves a liquid-liquid extraction (LLE) procedure to isolate the drug from the biological matrix before analysis.[4][6][12]

Quantitative Pharmacological Data

Quantitative data for this compound is extremely limited. The available information primarily pertains to its detection in forensic cases rather than systematic pharmacological characterization.

| Parameter | Matrix | Value | Method | Reference |

| Lower Limit of Quantification (LLOQ) | Whole Blood | 0.2 ng/mL | UHPLC-QqQ-MS/MS | [6] |

| Postmortem Blood Concentration (Case 1) | Blood | 10,228 ng/mL | GC-MS | [4][12] |

| Postmortem Blood Concentration (Case 2) | Blood | 115 ng/mL | GC-MS | [4][12] |

Key Experimental Protocols

The characterization of a compound like this compound involves a tiered approach, from in vitro receptor interactions to in vivo effects.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

-

Protocol:

-

Preparation: Utilize membrane preparations from cells (e.g., HEK293) transiently expressing specific human GABA-A receptor subtypes.

-

Assay: Conduct a competitive binding assay using a radiolabeled ligand known to bind to the GABA-A receptor (e.g., [³H]muscimol).

-

Procedure: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value can be used to determine the binding affinity (Ki).[3]

-

Electrophysiological Analysis (Two-Electrode Voltage Clamp)

-

Objective: To characterize the functional properties of this compound as a modulator of GABA-A receptors.

-

Protocol:

-

Preparation: Use Xenopus laevis oocytes injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β2γ2S).[7][9]

-

Recording: Clamp the oocytes at a holding potential (e.g., -60 mV) using a two-electrode voltage clamp setup.

-

Procedure: Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current. Co-apply varying concentrations of this compound with the GABA EC10 concentration.

-

Analysis: Measure the potentiation of the GABA-evoked current by this compound. Construct concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the modulatory effect.[3][7]

-

In Vivo Behavioral Assessment (Mouse Model)

-

Objective: To evaluate the sedative and hypnotic effects of this compound in a living organism.

-

Protocol:

-

Subjects: Use adult male mice (e.g., C57BL/6 strain).

-

Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Locomotor Activity: Place mice in an open-field arena and use automated tracking software to measure total distance traveled, rearing frequency, and time spent in the center versus the periphery. A significant reduction in locomotor activity indicates a sedative effect.[7]

-

Loss of Righting Reflex: A common assay for hypnotic effects. Following drug administration, place the mouse on its back. The time until the mouse is able to right itself onto all four paws is measured. The inability to right itself within a set time (e.g., 60 seconds) is considered a positive hypnotic response.

-

Toxicology and Side Effects

The toxicological profile of this compound is not well-documented, but significant risks can be inferred from its mechanism of action and reports on its analogues.[6]

-

Abuse and Dependence: Like other GABAergic depressants, this compound has a high potential for abuse, and chronic use can lead to the development of tolerance and physical dependence.[11][13]

-

Overdose: Acute overdose can lead to profound CNS and respiratory depression, which can be fatal.[1][6] The risk is exponentially increased when co-ingested with other depressants such as alcohol or opioids.[10]

-

Other Adverse Effects: Users of methaqualone analogues have reported side effects including dizziness, headache, fatigue, hypotension, and convulsions.[6][13]

Conclusion

This compound is a potent GABA-A receptor positive allosteric modulator with a pharmacological profile characteristic of a sedative-hypnotic agent. While its primary mechanism of action is understood, there is a critical lack of comprehensive data on its specific binding affinities, subtype selectivity, pharmacokinetics, and toxicology.[3] The information available is largely qualitative or derived from forensic case reports and comparison with its better-studied analogues, methaqualone and mecloqualone.[4][6][7] Further rigorous scientific investigation using the experimental protocols outlined herein is necessary to fully elucidate the pharmacological and toxicological profile of this designer drug to better inform public health, clinical toxicology, and regulatory bodies.

References

- 1. Buy this compound | 4260-20-2 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 4260-20-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejournals.eu [ejournals.eu]

- 11. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. m.psychonautwiki.org [m.psychonautwiki.org]

An In-depth Technical Guide to Mebroqualone Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold represents a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Historically, the synthesis of methaqualone in the 1950s and its subsequent introduction as a sedative-hypnotic agent spurred extensive research into this chemical class. This led to the development of numerous analogues, including mebroqualone, mecloqualone, and etaqualone.

This compound (3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one) is a structural analogue of mecloqualone, differing by the substitution of a bromine atom for a chlorine on the 3-phenyl ring.[1] Although synthesized in the 1960s, this compound was never commercialized for medical use and has remained relatively understudied in formal scientific literature.[2] In recent years, it has emerged as a designer drug on the illicit market, renewing interest in its pharmacological and toxicological profile.

This technical guide provides a comprehensive overview of this compound and its analogues, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Chemical Synthesis

The synthesis of 2,3-disubstituted 4(3H)-quinazolinones, including this compound and its analogues, typically involves the cyclization and condensation of key precursors. The general approach relies on the formation of the quinazolinone core from an anthranilic acid derivative.

General Synthesis Route: Niementowski Reaction and Analogous Methods

A common and historically significant method for synthesizing the quinazolinone core is the Niementowski reaction. However, more modern and efficient methods have since been developed. A prevalent two-step approach involves:

-

Formation of an N-acylanthranilic acid: Anthranilic acid is acylated, typically using acetic anhydride (B1165640) to form N-acetylanthranilic acid.

-

Cyclocondensation: The N-acylanthranilic acid intermediate is then condensed with a substituted aniline (B41778) in the presence of a cyclizing/dehydrating agent, such as phosphorus trichloride (B1173362) (PCl₃) or polyphosphoric acid, to form the final 2,3-disubstituted quinazolinone.[3][4]

For this compound, the specific precursors are N-acetylanthranilic acid and 2-bromoaniline (B46623).

Pharmacology and Mechanism of Action

The primary pharmacological effect of this compound and its analogues is central nervous system (CNS) depression, leading to sedative, hypnotic, and anxiolytic properties.

GABA-A Receptor Modulation

The principal mechanism of action for this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5][6] GABA is the main inhibitory neurotransmitter in the CNS. Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, causes the channel to open, leading to an influx of chloride ions (Cl⁻).[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

This compound and its analogues do not bind to the primary GABA binding site (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex.[6] This binding induces a conformational change in the receptor that enhances the effect of GABA, either by increasing the receptor's affinity for GABA or by increasing the frequency or duration of channel opening when GABA is bound.[5][6] This potentiation of GABAergic activity underlies the sedative-hypnotic effects of these compounds. It is believed that quinazolinones like this compound act specifically as agonists at the β-subtype of the GABA-A receptor.[8]

Quantitative Pharmacological and Toxicological Data

Quantitative data on the pharmacological properties (e.g., binding affinity (Ki), potency (EC₅₀)) of this compound are not widely available in peer-reviewed literature. However, data from toxicological case reports and analytical validation studies provide some quantitative measures. For comparison, data for related quinazolinone analogues are included where available.

Table 1: Toxicological and Analytical Data for this compound and Analogues

| Compound | Matrix | Concentration / Value | Context | Reference |

| This compound | Postmortem Blood | 10,228 ng/mL | Fatality (accidental death) | [2][9] |

| This compound | Postmortem Blood | 115 ng/mL | Fatality (suicide) | [2][9] |

| This compound | Whole Blood | LLOQ: 0.2 ng/mL | UHPLC-MS/MS Method | [10][11] |

| Mecloqualone | Whole Blood | LLOQ: 0.1 ng/mL | UHPLC-MS/MS Method | [10][11] |

| Methaqualone | Whole Blood | LLOQ: 0.1 ng/mL | UHPLC-MS/MS Method | [10][11] |

| Etaqualone | Whole Blood | LLOQ: 0.1 ng/mL | UHPLC-MS/MS Method | [10][11] |

LLOQ: Lower Limit of Quantification

Table 2: User-Reported Dosing for this compound

| Route of Administration | Low Dose | Medium Dose | High Dose | Reference |

| Smoking/Vaporizing | 8 - 50 mg | 50 - 100 mg | >100 mg | [12] |

| Sublingual | 15 - 20 mg | 20 - 50 mg | >50 mg | [12] |

| Oral | - | 100 mg | - | [12] |

Disclaimer: The data in Table 2 is derived from anecdotal user reports and is not based on controlled clinical studies. It is presented for informational purposes only and does not constitute a recommendation or endorsement.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound and its analogues.

Synthesis of this compound

Objective: To synthesize 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one.

Materials:

-

N-acetylanthranilic acid

-

2-bromoaniline

-

Phosphorus trichloride (PCl₃)

-

Toluene

-

Standard laboratory glassware for reflux reactions

-

Purification apparatus (e.g., column chromatography, recrystallization)

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylanthranilic acid and 2-bromoaniline in toluene.

-

Slowly add phosphorus trichloride (PCl₃) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis.

In Vitro Evaluation: FLIPR Membrane Potential Assay

Objective: To identify and characterize the modulatory activity of test compounds on GABA-A receptors expressed in a stable cell line.

Materials:

-

CHO or HEK293 cells stably expressing GABA-A receptors (e.g., α₁β₂γ₂ subtype).

-

FLIPR Membrane Potential (FMP) Red or Blue Dye Kit.

-

GABA (agonist).

-

Diazepam (positive control).

-

Test compounds (e.g., this compound).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

-

Cell Plating: Seed the GABA-A receptor-expressing cells into microplates at a density that will achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Prepare the FMP dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well.

-

Incubation: Incubate the plates at 37°C for 30-60 minutes to allow the dye to be loaded into the cells.

-

Compound Preparation: Prepare serial dilutions of test compounds, GABA, and control compounds in an appropriate assay buffer.

-

Assay Execution (on FLIPR): a. Establish a baseline fluorescence reading for each well. b. Add the test compound or positive control (e.g., Diazepam) to the wells and incubate for a predefined period (e.g., 3-15 minutes). c. Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells to stimulate the receptor. d. Record the change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx.

-

Data Analysis: The potentiation of the GABA-induced signal by the test compound is calculated. Dose-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the modulators.[13][14]

In Vivo Evaluation: Thiopental-Induced Sleeping Time

Objective: To assess the sedative-hypnotic properties of a test compound in a rodent model.

Materials:

-

Male Swiss albino mice (or rats).

-

Test compound (e.g., this compound).

-

Vehicle control (e.g., saline with Tween-80).

-

Positive control (e.g., Diazepam).

-

Thiopental (B1682321) sodium (hypnotic agent).

-

Animal cages, syringes, stopwatch.

Protocol:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide animals into groups (n=6-10 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

-

Induction of Sleep: After a set period (e.g., 30 minutes post-administration), administer a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 32 mg/kg, i.p.) to each animal.[15]

-

Observation: Immediately after thiopental administration, place each animal on its back and start a stopwatch.

-

Data Collection: a. Onset of Sleep (Latency): Record the time from thiopental injection to the loss of the righting reflex. The righting reflex is lost when the animal remains on its back for more than 30 seconds. b. Duration of Sleep: Record the time from the loss of the righting reflex to its spontaneous recovery. The reflex is considered recovered when the animal can right itself three times within 30 seconds.

-

Data Analysis: Compare the mean onset and duration of sleep for the test compound groups against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in sleep duration or decrease in latency indicates sedative-hypnotic activity.[16][17]

Toxicology and Adverse Effects

The toxicological profile of this compound is not well-characterized through controlled studies. Much of the available information is derived from case reports of fatalities and anecdotal user experiences.[2][18] Like other quinazolinone derivatives, potential adverse effects and risks include:

-

High Abuse Potential: The euphoric and sedative effects contribute to a high potential for abuse and dependence.

-

Respiratory Depression: As a CNS depressant, overdose can lead to severe respiratory depression, which can be fatal.

-

Overdose: Fatalities have been reported where this compound was detected in postmortem blood.[9]

-

Motor Impairment: Loss of motor control and coordination is a common effect.

Conclusion and Future Directions

This compound and its analogues remain a compelling class of compounds due to their potent modulation of the GABA-A receptor. While their clinical development was halted due to safety concerns and abuse potential, they continue to be of interest to researchers studying GABAergic neurotransmission and to forensic scientists monitoring the illicit drug market.

Future research should focus on obtaining robust quantitative pharmacological data for this compound and its newer derivatives to better understand their structure-activity relationships. Detailed toxicological studies are also crucial to fully characterize their risk profile. The development of selective analytical methods is essential for forensic laboratories to accurately identify these compounds in complex biological matrices.[10][11] A deeper understanding of how these molecules interact with different GABA-A receptor subtypes could potentially inform the design of safer and more selective therapeutic agents in the future.

References

- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A Historical Drug or a Current Problem? Determination of Methaqualone and Its Analogs in Biological Material via UHPLC-QqQ-MS/MS [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discoveryjournals.org [discoveryjournals.org]

- 16. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]

- 17. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Review of the experiences of users of methaqualone and methaqualone derivatives. An analysis of online forums - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Overview of Quinazolinone Sedatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone core, a fused heterocyclic system, has proven to be a versatile scaffold in medicinal chemistry, giving rise to a broad spectrum of pharmacologically active compounds. Among these, the 2,3-disubstituted-4(3H)-quinazolinones gained significant attention in the mid-20th century for their potent sedative-hypnotic properties. This technical guide provides an in-depth exploration of the historical context, synthetic evolution, mechanism of action, and key experimental methodologies related to quinazolinone sedatives, with a primary focus on the archetypal compound, methaqualone.

Historical Development

The journey of quinazolinone sedatives began with the synthesis of the quinazoline (B50416) ring system in the late 19th century. However, it was the synthesis of 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone, later known as methaqualone, by Indian researchers in 1951 that marked a pivotal moment.[1] Initially investigated for its potential as an antimalarial agent, its sedative-hypnotic effects were soon recognized.

Introduced to the market in the 1960s under brand names such as Quaalude and Sopor, methaqualone was initially marketed as a safe, non-barbiturate alternative for the treatment of insomnia and anxiety.[1][2] Its popularity surged, and by the early 1970s, it had become one of the most prescribed sedatives.[2] However, its high potential for abuse and dependence quickly became apparent, leading to widespread recreational use.[2][3] This escalating abuse prompted regulatory bodies worldwide to impose stricter controls. In the United States, methaqualone was moved to Schedule II of the Controlled Substances Act in 1973 and ultimately to Schedule I in 1984, effectively ceasing its legitimate medical use.[1]

Synthesis of Quinazolinone Sedatives

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved through several established routes. The most common approaches involve the condensation of N-acylanthranilic acids with aromatic amines.

Key Synthetic Protocols

Niementowski Synthesis: This method involves the condensation of anthranilic acid with an appropriate amide at high temperatures to yield the corresponding 4(3H)-quinazolinone.

From N-Acetylanthranilic Acid: A widely used method for methaqualone synthesis involves the reaction of N-acetylanthranilic acid with o-toluidine. This reaction can be carried out in the presence of a dehydrating agent such as phosphorus trichloride (B1173362) or polyphosphoric acid to facilitate the cyclization.

From Isatoic Anhydride: Another common route utilizes isatoic anhydride, which reacts with an appropriate amine to form an intermediate that is subsequently cyclized to the quinazolinone core.

Mechanism of Action: GABA-A Receptor Modulation

The sedative and hypnotic effects of quinazolinone derivatives are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[4][5] GABA is the primary inhibitory neurotransmitter in the brain, and its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

Quinazolinone sedatives act as positive allosteric modulators of the GABA-A receptor.[5] They bind to a site on the receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.[5] This binding enhances the effect of GABA, leading to increased chloride ion conductance and a more pronounced inhibitory effect. This results in the characteristic sedative, anxiolytic, and hypnotic properties of these compounds.